molecular formula C13H12N4O B4459798 7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B4459798
M. Wt: 240.26 g/mol
InChI Key: PCEUSGIIQXMKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in different fields, including medicinal chemistry and drug discovery. This compound is a member of the triazolopyrimidine family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in the pathogenesis of different diseases. This compound has shown significant inhibitory activity against different enzymes, including protein kinases and topoisomerases, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine has shown significant biochemical and physiological effects in different in vitro and in vivo studies. This compound has been shown to inhibit the growth and proliferation of different cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has shown antibacterial activity against different strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its relatively simple synthesis method. Additionally, this compound has shown significant activity against different enzymes and proteins, making it a promising candidate for drug discovery. However, one of the main limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated before its application in clinical settings.

Future Directions

There are several future directions for the research on 7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. One of the most promising areas is the development of new derivatives of this compound with improved activity and selectivity. Additionally, the application of this compound in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes. Finally, the development of new methods for the delivery of this compound to specific target tissues or cells could further enhance its potential as a drug candidate.

Scientific Research Applications

7-(2-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in different fields of scientific research. One of the most promising areas is medicinal chemistry, where this compound has shown significant potential as a drug candidate for the treatment of different diseases, including cancer, bacterial infections, and neurological disorders.

properties

IUPAC Name

7-(2-methoxyphenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-9-15-13-14-8-7-11(17(13)16-9)10-5-3-4-6-12(10)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEUSGIIQXMKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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